ETHYL 4-[5-OXO-2-(PIPERIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-6-YL]BENZOATE
Overview
Description
ETHYL 4-[5-OXO-2-(PIPERIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-6-YL]BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[4,3-d]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings
Preparation Methods
The synthesis of ETHYL 4-[5-OXO-2-(PIPERIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-6-YL]BENZOATE typically involves multi-step organic reactions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
ETHYL 4-[5-OXO-2-(PIPERIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-6-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyrimidine rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 4-[5-OXO-2-(PIPERIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-6-YL]BENZOATE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological effects.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting various diseases.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ETHYL 4-[5-OXO-2-(PIPERIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-6-YL]BENZOATE involves its interaction with specific molecular targets. It can activate endothelial cells in a pro-inflammatory manner by stimulating the activation of NF-kappa-B and ERK, JNK, and p38 MAP-kinases . This leads to the induction of adhesion molecules, including SELE and VCAM1, which play roles in inflammatory responses .
Comparison with Similar Compounds
ETHYL 4-[5-OXO-2-(PIPERIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-6-YL]BENZOATE can be compared with other heterocyclic compounds such as:
Pyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Indole Derivatives: Indole-based compounds also show diverse biological activities and are used in medicinal chemistry.
Imidazole Derivatives: These compounds are known for their broad range of chemical and biological properties. The uniqueness of this compound lies in its specific structure, which combines the pyrido[4,3-d]pyrimidine core with a piperidine and benzoate moiety, offering distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-(5-oxo-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-6-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-2-28-20(27)15-6-8-16(9-7-15)25-13-10-18-17(19(25)26)14-22-21(23-18)24-11-4-3-5-12-24/h6-10,13-14H,2-5,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOBBXCEJBHLFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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